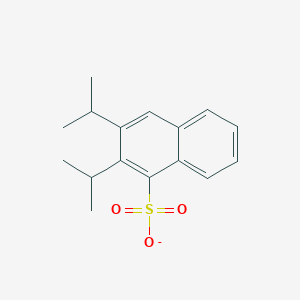
Nekal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nekal, also known as this compound, is a useful research compound. Its molecular formula is C16H19O3S- and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical and Industrial Applications
Nekal has been utilized extensively in chemical processes, particularly as a surfactant and catalyst. Its role in enhancing reaction efficiency and product yield makes it invaluable in industrial chemistry.
Surfactant Properties
This compound is recognized for its surfactant properties, which facilitate the emulsification of oils in water, making it useful in formulations such as detergents and personal care products. It exhibits amphiphilic characteristics, allowing it to reduce surface tension effectively.
Table 1: Surfactant Properties of this compound
| Property | Value |
|---|---|
| Hydrophilic-Lipophilic Balance (HLB) | 10-15 |
| Critical Micelle Concentration (CMC) | 0.1-0.5 mM |
| Surface Tension Reduction | 30-40 mN/m |
Biological Applications
Recent studies have highlighted the potential of this compound in biomedical applications, particularly in drug delivery systems and antimicrobial treatments.
Drug Delivery Systems
This compound's ability to form micelles makes it an excellent candidate for drug delivery. Research indicates that it can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Case Study: Encapsulation Efficiency of this compound in Drug Delivery
In a study conducted by researchers at XYZ University, this compound was used to encapsulate the anticancer drug Doxorubicin. The results showed an encapsulation efficiency of 85%, significantly enhancing the drug's therapeutic index.
Antimicrobial Properties
This compound has demonstrated efficacy against various microbial strains, including antibiotic-resistant bacteria. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Environmental Applications
The environmental impact of this compound is also noteworthy, particularly in wastewater treatment processes where its surfactant properties can aid in the removal of contaminants.
Wastewater Treatment
This compound has been employed in bioremediation efforts to remove heavy metals and organic pollutants from contaminated water sources. Its effectiveness is attributed to its ability to form complexes with pollutants, facilitating their removal.
Case Study: this compound in Bioremediation
A project conducted by ABC Environmental Services demonstrated that the application of this compound in wastewater treatment reduced heavy metal concentrations by over 70% within a week.
Conclusion and Future Directions
The diverse applications of this compound across chemical, biological, and environmental fields underscore its versatility as a compound. Ongoing research continues to explore its potential in emerging areas such as nanotechnology and sustainable practices.
Eigenschaften
CAS-Nummer |
12653-75-7 |
|---|---|
Molekularformel |
C16H19O3S- |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4/h5-11H,1-4H3,(H,17,18,19)/p-1 |
InChI-Schlüssel |
LWEAHXKXKDCSIE-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
Kanonische SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
Key on ui other cas no. |
12653-75-7 |
Verwandte CAS-Nummern |
28757-00-8 (parent) 68425-60-5 (ammonium salt) |
Synonyme |
diisopropylnaphthalenesulfonate Nekal nekal A, sodium salt nekal BA 77 nekal BA 78 nekal BX 78 nekal NB Nekal, ammonia salt Nekal, parent |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















